Fmoc-D-4-Carbamoylphe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

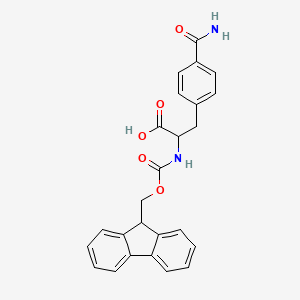

C25H22N2O5 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30) |

InChI Key |

MUNGLNMRFZUOTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-4-Carbamoylphenylalanine: A Key Building Block for Advanced Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fmoc-D-4-Carbamoylphenylalanine in Peptide Synthesis

Fmoc-D-4-Carbamoylphenylalanine is a non-natural, protected amino acid that has emerged as a critical component in the field of peptide chemistry, particularly in the development of sophisticated peptide-based therapeutics. Its unique structure, featuring a carbamoyl moiety on the phenyl ring and the presence of the D-enantiomer, imparts specific properties to peptides that are highly desirable in drug design. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function makes it perfectly suited for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide manufacturing.[1][2]

The incorporation of D-amino acids, such as D-4-Carbamoylphenylalanine, is a well-established strategy to enhance the metabolic stability of peptides.[3] Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential. The unnatural D-configuration of this amino acid provides steric hindrance, rendering the adjacent peptide bonds resistant to enzymatic cleavage and thereby extending the peptide's in vivo half-life.

Furthermore, the 4-carbamoylphenyl side chain offers unique opportunities for molecular interactions. The carbamoyl group can participate in hydrogen bonding, potentially enhancing the binding affinity and specificity of the peptide to its biological target. This functional group can also be a site for further chemical modification, allowing for the fine-tuning of a peptide's pharmacological properties. A notable application of this building block is in the synthesis of somatostatin receptor antagonists, which are being investigated for their potential as antidiabetic agents.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-D-4-Carbamoylphenylalanine, with a focus on its practical use in solid-phase peptide synthesis for the development of advanced therapeutic peptides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-D-4-Carbamoylphenylalanine is essential for its effective handling, storage, and application in peptide synthesis. While experimental data for the D-isomer is not extensively published, data from its L-isomer and related compounds provide valuable insights.

| Property | Value | Source |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-4-carbamoylphenylalanine | |

| CAS Number | 1217610-39-3 | [4] |

| Molecular Formula | C₂₅H₂₂N₂O₅ | [4] |

| Molecular Weight | 430.45 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 243 - 249 °C (for L-isomer) | [4] |

| Optical Rotation | [α]D20 = +19.3 to +23.6 º (c=1 in DMF) (estimated for D-isomer based on L-isomer) | [4] |

| Solubility | Generally soluble in polar aprotic solvents such as DMF, NMP, and DMSO. Limited solubility in DCM and water. | [5][6] |

Note: The melting point and optical rotation are based on the data for the L-isomer (Fmoc-L-4-Carbamoylphenylalanine, CAS 204716-17-6) and the optical rotation for the D-isomer is predicted to be of the opposite sign. Solubility is inferred from the general behavior of Fmoc-amino acids.

Chemical Structure and Synthesis

The chemical structure of Fmoc-D-4-Carbamoylphenylalanine is characterized by a central D-phenylalanine core, with the amino group protected by a base-labile Fmoc group and a carbamoyl group at the para position of the phenyl ring.

Figure 1: Chemical structure of Fmoc-D-4-Carbamoylphenylalanine.

The synthesis of Fmoc-D-4-Carbamoylphenylalanine is a multi-step process that is typically performed by specialized chemical suppliers. The general strategy involves the synthesis of the D-4-Carbamoylphenylalanine core followed by the protection of the α-amino group with an Fmoc reagent.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-4-Carbamoylphenylalanine is primarily used as a building block in Fmoc-based SPPS.[2] The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[5] The carboxylic acid is then activated to form a peptide bond with the N-terminus of the growing peptide chain, which is anchored to a solid support.

General SPPS Workflow

The incorporation of Fmoc-D-4-Carbamoylphenylalanine into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS.

Figure 2: General workflow for incorporating Fmoc-D-4-Carbamoylphenylalanine in SPPS.

Key Experimental Considerations

1. Coupling (Peptide Bond Formation):

The carboxylic acid of Fmoc-D-4-Carbamoylphenylalanine must be activated to facilitate amide bond formation. Standard coupling reagents used in Fmoc-SPPS are effective.

-

Recommended Reagents:

-

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).

-

Onium Salts: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). These are often used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

-

-

A Self-Validating Protocol for Coupling:

-

Resin Preparation: Swell the resin-bound peptide with a free N-terminus in DMF for at least 30 minutes.

-

Activation Solution: In a separate vessel, dissolve Fmoc-D-4-Carbamoylphenylalanine (3-5 equivalents relative to the resin loading) and a coupling additive (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF. Add the coupling reagent (e.g., DIC, 3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes. For onium salt activators, dissolve the Fmoc-amino acid, the activator (e.g., HBTU, 3-5 equivalents), and an additive in DMF, and add the base (e.g., DIPEA, 6-10 equivalents) just before adding to the resin.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., the Kaiser test) on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: After a successful coupling, thoroughly wash the resin with DMF and then with a solvent like dichloromethane (DCM) to remove excess reagents and byproducts.

-

2. Fmoc Deprotection:

The removal of the Fmoc group is a critical step that must be complete to avoid the formation of deletion peptide sequences.

-

Standard Reagent: A 20% (v/v) solution of piperidine in DMF is the most commonly used reagent.

-

A Self-Validating Protocol for Deprotection:

-

Initial Treatment: Add the 20% piperidine/DMF solution to the resin and agitate for 3-5 minutes.

-

Second Treatment: Drain the solution and add a fresh portion of the 20% piperidine/DMF solution. Agitate for an additional 15-20 minutes.

-

Monitoring: The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution. A consistent and high absorbance indicates successful Fmoc removal.

-

Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine, which could interfere with the subsequent coupling step.

-

Case Study: Synthesis of a Somatostatin Receptor Antagonist

Fmoc-D-4-Carbamoylphenylalanine is a key component in the synthesis of potent somatostatin receptor antagonists. One such example is the peptide known as LM3, which has the sequence p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH₂.[7] In this peptide, the D-4-amino-Phe(carbamoyl) residue is derived from Fmoc-D-4-Carbamoylphenylalanine.

The synthesis of such a complex cyclic peptide showcases the utility of this specialized amino acid. The D-configuration of the carbamoylphenylalanine residue contributes to the peptide's resistance to proteolysis, while the carbamoyl group is likely involved in key interactions with the somatostatin receptor. The synthesis would follow a standard Fmoc-SPPS strategy on a Rink amide resin to generate the C-terminal amide, followed by on-resin cyclization via disulfide bond formation between the two cysteine residues, and finally, cleavage and deprotection.

Safety and Handling

As a laboratory chemical, Fmoc-D-4-Carbamoylphenylalanine should be handled with appropriate safety precautions.

-

General Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place, typically refrigerated at 2-8°C, and protected from light.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Fmoc-D-4-Carbamoylphenylalanine is a valuable and versatile building block for the synthesis of advanced peptide therapeutics. Its unique structural features, including the D-configuration for enhanced metabolic stability and a functional carbamoyl group for specific molecular interactions, make it an attractive choice for drug discovery and development. By following established and self-validating protocols for solid-phase peptide synthesis, researchers can effectively incorporate this non-natural amino acid to create novel peptides with improved pharmacological profiles. The successful application of Fmoc-D-4-Carbamoylphenylalanine in the synthesis of potent somatostatin receptor antagonists highlights its significant potential in addressing unmet medical needs.

References

-

Request PDF. (2025, August 6). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Retrieved February 5, 2026, from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

MySkinRecipes. (n.d.). Fmoc-D-Phe(4-NH2)-OH. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). Fmoc-phenylalanine. Retrieved February 5, 2026, from [Link]

-

Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved February 5, 2026, from [Link]

-

The Royal Society of Chemistry. (2011). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. Retrieved February 5, 2026, from [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 5, 2026, from [Link]

-

PubMed. (1995). Identification and characterization of novel somatostatin antagonists. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels. Retrieved February 5, 2026, from [Link]

-

PubMed. (2014, September 14). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved February 5, 2026, from [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, p. 215. (2002). Synthesis of Peptides.

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Somatostatin receptor antagonist. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved February 5, 2026, from [Link]

-

Kyoto-iUP. (2023, February 9). Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2020, September 10). How to dissolve Fmoc-Asp-OAll?. Retrieved February 5, 2026, from [Link]

-

PubMed. (2017). Somatostatin Receptor Antagonists for Imaging and Therapy. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. machine learning regression, and comparison of structurally similar substances. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2015, February 7). Are there any alternative solvents for DMF-DCM?. Retrieved February 5, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc-D-Phe(4-NH2)-OH [myskinrecipes.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

Unnatural amino acid Fmoc-D-4-Carbamoylphenylalanine

An In-Depth Technical Guide to Fmoc-D-4-Carbamoylphenylalanine: Synthesis, Applications, and Protocols for Advanced Peptide Engineering

Introduction

In the landscape of modern drug discovery and peptide science, the strategic incorporation of unnatural amino acids (UAAs) has become an indispensable tool for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited structural diversity.[1][2] These novel building blocks allow for the rational design of peptidomimetics with enhanced therapeutic properties, including improved potency, selectivity, and pharmacokinetic profiles.[3]

This guide focuses on a particularly valuable UAA: Fmoc-D-4-Carbamoylphenylalanine . This compound is distinguished by two key features: the D-configuration of its alpha-carbon, which confers significant resistance to enzymatic degradation by proteases, and the 4-carbamoyl moiety on the phenyl ring. The carbamoyl group (-CONH₂) is a powerful hydrogen bond donor and acceptor, enabling it to form stable, specific interactions with biological targets and potentially enhance aqueous solubility.[4]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the physicochemical properties of Fmoc-D-4-Carbamoylphenylalanine, a detailed, field-tested protocol for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and an overview of its applications in pioneering new frontiers in medicine and material science.

Physicochemical Properties and Handling

A thorough understanding of the fundamental properties of Fmoc-D-4-Carbamoylphenylalanine is critical for its successful application. The molecule's structure is foundational to its utility in peptide synthesis.

Caption: Chemical Structure of Fmoc-D-4-Carbamoylphenylalanine.

Data Summary

The table below summarizes the key physicochemical properties. Note that while a specific CAS number for the D-enantiomer is not widely indexed, data from its L-enantiomer and structurally similar compounds provide reliable estimates.

| Property | Value | Source |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-carbamoylphenyl)propanoic acid | - |

| Molecular Formula | C₂₅H₂₂N₂O₅ | Inferred |

| Molecular Weight | 430.46 g/mol | Inferred |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in DMF, NMP, DMSO, DCM, Chloroform.[5] Most Fmoc-amino acids show high solubility (>0.4 M) in common SPPS solvents.[6] | [5][6] |

| Storage Conditions | 2–8°C, desiccated. Protect from light and moisture. | [5][7] |

The Strategic Role in Peptide Design

The decision to incorporate Fmoc-D-4-Carbamoylphenylalanine is driven by a desire to impart specific, advantageous characteristics to the final peptide.

-

Enhanced Proteolytic Resistance: The D-configuration of the alpha-amino acid is the cornerstone of its utility in therapeutic design. Natural proteases are stereospecific for L-amino acids; incorporating a D-residue at a potential cleavage site effectively renders the peptide bond resistant to enzymatic hydrolysis, significantly increasing its in-vivo half-life.

-

Modulation of Biological Activity: The 4-carbamoylphenyl side chain is a non-natural analog of natural amino acid side chains like those of asparagine and glutamine. Its ability to act as both a hydrogen bond donor and acceptor allows it to form specific and stable interactions with biological receptors or enzyme active sites.[4] This can be leveraged to fine-tune binding affinity and selectivity, transforming a moderately active peptide into a potent therapeutic candidate.

-

Improved Physicochemical Properties: Compared to its unsubstituted counterpart, D-phenylalanine, the carbamoyl group can improve the overall polarity and aqueous solubility of a peptide, which is a critical parameter for drug formulation and bioavailability. It offers a different electronic and steric profile than other substituted phenylalanines, such as 4-chloro or 4-nitro derivatives, providing a unique tool for structure-activity relationship (SAR) studies.[8]

Core Methodology: Incorporation via Fmoc-SPPS

The gold standard for incorporating Fmoc-D-4-Carbamoylphenylalanine is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[9][10] This method relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is removed by a mild base, while acid-labile groups protect the side chains and the resin linkage.[10]

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis (SPPS).

Detailed Step-by-Step Protocol

This protocol is a self-validating system, with integrated checkpoints to ensure high fidelity throughout the synthesis.

Materials:

-

Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[11]

-

Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Amino Acid: Fmoc-D-4-Carbamoylphenylalanine.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure.

-

Washing Solvents: DMF, Dichloromethane (DCM).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

-

Precipitation Solvent: Cold diethyl ether.

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Causality: The first step in chain elongation is to remove the N-terminal Fmoc protecting group to expose a free amine for the next coupling reaction.[11]

-

Procedure:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) and agitate for 3-5 minutes. Drain.

-

Add fresh deprotection solution and agitate for an additional 10-15 minutes.

-

-

Trustworthiness: The deprotection process can be monitored quantitatively. The dibenzofulvene-piperidine adduct released has a strong UV absorbance (~301 nm). By collecting the filtrate and measuring its absorbance, one can confirm the completion of the deprotection step.

-

-

Washing:

-

Causality: It is critical to thoroughly wash the resin to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

-

Procedure: Wash the resin extensively with DMF (5-7 cycles).

-

-

Coupling of Fmoc-D-4-Carbamoylphenylalanine:

-

Causality: The carboxylic acid of the incoming amino acid must be activated to react efficiently with the newly exposed N-terminal amine on the resin-bound peptide. Reagents like HBTU in the presence of a base (DIPEA) form a highly reactive intermediate (an active ester), which rapidly forms the amide bond while suppressing racemization.[10]

-

Procedure:

-

In a separate vial, pre-activate a solution of Fmoc-D-4-Carbamoylphenylalanine (3-4 eq.), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in DMF for 2-5 minutes.

-

Drain the wash solvent from the resin.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Self-Validation: The completion of the coupling reaction must be confirmed. Perform a qualitative Kaiser test on a small sample of beads. A blue color indicates the presence of unreacted primary amines, signifying an incomplete reaction. If the test is positive, the coupling step should be repeated. A yellow/clear result indicates success.

-

-

Washing:

-

Causality: Excess reagents and byproducts from the coupling step must be removed to ensure a clean reaction environment for the next cycle.

-

Procedure: Wash the resin with DMF (3-5 cycles), followed by DCM (2-3 cycles), and finally DMF (2-3 cycles).

-

-

Iteration: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Work-up

-

Preparation: After the final amino acid is coupled and deprotected, wash the resin thoroughly with DCM and dry it under a vacuum.

-

Cleavage:

-

Causality: A strong acid, TFA, is used to cleave the peptide from the resin support and simultaneously remove the acid-labile side-chain protecting groups. Scavengers like TIS are essential to "trap" the highly reactive carbocations generated during this process, preventing them from causing side reactions with sensitive residues like Tryptophan or Methionine.[12]

-

Procedure: Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dried resin and agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.

-

Dry the final peptide pellet under a vacuum.

-

Downstream Processing and Analysis

The crude peptide obtained after cleavage is a mixture containing the target peptide along with deletion and truncated sequences. Rigorous purification and characterization are mandatory to ensure the final product meets the required specifications for research or pre-clinical studies.

Purification and Characterization Techniques

| Technique | Purpose | Key Insights Provided |

| Reverse-Phase HPLC (RP-HPLC) | Purification of the target peptide from synthesis-related impurities.[13] | Purity assessment (e.g., >95%), separation based on hydrophobicity. |

| Mass Spectrometry (LC-MS, MALDI-TOF) | Absolute confirmation of the peptide's identity.[14][15] | Provides the exact molecular weight, confirming the successful incorporation of the UAA and the integrity of the full sequence.[14][15] |

| Amino Acid Analysis (AAA) | Quantitative determination of the amino acid composition. | Confirms the relative ratios of all amino acids in the final peptide. |

| NMR Spectroscopy | For select peptides, provides advanced structural elucidation in solution.[13] | Confirms stereochemistry and can provide insights into 3D conformation. |

Applications in Research and Development

The unique properties of Fmoc-D-4-Carbamoylphenylalanine make it a powerful tool in several advanced scientific fields.

-

Therapeutic Peptide Development: Its primary application is in the design of peptide drugs with superior stability and target affinity. By replacing a key phenylalanine or tyrosine residue with this UAA, researchers can probe critical interactions at the binding interface and develop next-generation therapeutics for metabolic diseases, oncology, and infectious diseases.[1][3]

-

Biomaterials and Hydrogel Formation: Fmoc-protected dipeptides are well-known for their ability to self-assemble into biocompatible hydrogels.[16][17] The introduction of the carbamoyl group can modulate the mechanical and functional properties of these materials, opening new avenues for applications in controlled drug release, tissue engineering, and 3D cell culture.[18]

-

Biological Probes: Peptides incorporating Fmoc-D-4-Carbamoylphenylalanine can serve as sophisticated molecular probes to investigate protein-protein interactions and enzyme mechanisms. Their resistance to degradation ensures they remain intact in complex biological assays, providing more reliable and reproducible data.

Conclusion

Fmoc-D-4-Carbamoylphenylalanine is more than just another building block; it is a strategic component for rational peptide design. Its D-configuration provides a robust defense against enzymatic degradation, while its carbamoyl-functionalized side chain offers a unique handle for fine-tuning biological interactions and physicochemical properties. By following the detailed, self-validating protocols outlined in this guide, researchers can confidently incorporate this powerful unnatural amino acid into their synthetic workflows, accelerating the discovery and development of novel peptides for therapeutic and biotechnological applications.

References

-

Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: University of California, Irvine URL: [Link]

-

Title: De novo design of self-assembly hydrogels based on Fmoc-diphenylalanine providing drug release - PubMed Source: PubMed URL: [Link]

-

Title: Fmoc-diphenylalanine as a suitable building block for the preparation of hybrid materials and their potential applications - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube Source: YouTube URL: [Link]

-

Title: Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: D-Phenylalanine, 4-[(aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- Source: PubChem URL: [Link]

-

Title: Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide - PubMed Source: PubMed URL: [Link]

-

Title: Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research Source: Pharmaffiliates URL: [Link]

-

Title: Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society Source: American Chemical Society URL: [Link]

-

Title: Substituted Phenylalanines - Aapptec Peptides Source: Aapptec URL: [Link]

-

Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive Source: International Journal of Science and Research Archive URL: [Link]

-

Title: Peptide Drug: Design and Clinical Applications - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Green Chemistry - In situ Fmoc removal Source: Almac Group URL: [Link]

-

Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: CordenPharma URL: [Link]

-

Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Principles and Practice of Solid-Phase Peptide Synthesis - Oxford Academic Source: Oxford University Press URL: [Link]

-

Title: PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE - NTU > IRep Source: Nanyang Technological University URL: [Link]

-

Title: Fmoc-D-Phe(4-Cl)-OH [142994-19-2] - Aapptec Peptides Source: Aapptec URL: [Link]

-

Title: What is the best method to deprotect Fmoc in solution phase? - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. … - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Modern Peptide Drug Analysis: Mass Spec, HOS, and More - BioPharmaSpec Source: BioPharmaSpec URL: [Link]

-

Title: 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u Source: Science of Synthesis URL: [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Peptide Drug: Design and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. FMOC-D-4-Chlorophe | 142994-19-2 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc- D -Phe(4-Cl)-OH = 98.0 HPLC 142994-19-2 [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chempep.com [chempep.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. ijsra.net [ijsra.net]

- 15. biopharmaspec.com [biopharmaspec.com]

- 16. De novo design of self-assembly hydrogels based on Fmoc-diphenylalanine providing drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fmoc-diphenylalanine as a suitable building block for the preparation of hybrid materials and their potential applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 18. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Fmoc-Protected D-Phenylalanine Derivatives in Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and materials science. Among these, D-phenylalanine and its derivatives offer a powerful toolset for modulating peptide structure, stability, and function. The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group is central to their application in Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth exploration of a curated list of Fmoc-D-phenylalanine derivatives, detailing their synthesis, unique properties, and strategic applications. We will delve into the causal relationships behind experimental choices, provide validated protocols for their use, and present a comprehensive overview to empower researchers in the rational design of novel peptides.

Introduction: The Strategic Value of D-Phenylalanine and the Fmoc Group

In the landscape of peptide-based therapeutics and biomaterials, native L-amino acid sequences often suffer from rapid enzymatic degradation. The strategic substitution of an L-amino acid with its D-enantiomer, such as D-phenylalanine, is a field-proven tactic to confer proteolytic resistance. This simple stereochemical inversion sterically hinders the recognition and cleavage by endogenous proteases, thereby enhancing the in vivo half-life of the peptide.

The hydrophobic benzyl side chain of phenylalanine is a crucial determinant in peptide-protein interactions and self-assembly processes.[1][2] Modifying this aromatic ring or the amino acid backbone allows for the fine-tuning of these properties.

The Nα-9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice for the synthesis of such modified peptides. Its key advantage lies in its lability to mild basic conditions (typically piperidine), while remaining stable to the acidic conditions often used for side-chain deprotection.[3][4] This orthogonality is fundamental to modern SPPS workflows.[3][4]

This guide will focus on the practical application and underlying chemical principles of various Fmoc-D-phenylalanine derivatives, moving beyond a simple catalog to provide actionable insights for laboratory work.

Core Compound Analysis: Fmoc-D-Phenylalanine (Fmoc-D-Phe-OH)

The parent compound, Fmoc-D-Phe-OH, is a foundational building block in peptide synthesis.[1][5]

Physicochemical Properties:

-

Molecular Formula: C₂₄H₂₁NO₄[1]

-

Appearance: White to off-white powder[1]

-

Solubility: Readily soluble in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3][7]

Synthesis Rationale: The standard synthesis involves the reaction of D-phenylalanine with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.[3][8] The choice of base (e.g., NaHCO₃) is critical to deprotonate the amino group of the D-phenylalanine, rendering it nucleophilic for attack on the electrophilic carbonyl of the Fmoc reagent.

Catalog of Key Fmoc-D-Phenylalanine Derivatives

The true power of D-phenylalanine in peptide design is realized through its derivatives. Ring substitutions can modulate electronic properties, hydrophobicity, and introduce new functionalities. The following table summarizes a selection of key derivatives.

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application & Rationale |

| Fmoc-D-Phe(4-Cl)-OH | C₂₄H₂₀ClNO₄ | 421.87 | Conformational Constraint: The chloro group introduces steric bulk and alters electronics, influencing peptide folding and receptor binding.[9][10] |

| Fmoc-D-Phe(4-NO₂)-OH | C₂₄H₂₀N₂O₆ | 432.43 | Electronic Probe/Precursor: The nitro group is a strong electron-withdrawing group, useful for studying electronic effects. It can be reduced to an amine for further functionalization.[11][12] |

| Fmoc-D-Phe(4-CN)-OH | C₂₅H₂₀N₂O₄ | 412.44 | Infrared Probe/Dipole Modulation: The cyano group has a unique IR stretch for spectroscopic studies and its strong dipole moment can alter binding interactions.[13][14] |

| Fmoc-D-Phe(4-NH₂)-OH | C₂₄H₂₂N₂O₄ | 402.44 | Functional Handle: The amino group provides a site for conjugation to other molecules like dyes, drugs, or linkers. Requires an orthogonal protecting group (e.g., Boc) during synthesis.[15] |

| Fmoc-D-pentafluoro-Phe-OH | C₂₄H₁₆F₅NO₄ | 477.38 | Enhanced Stability & Hydrophobicity: Fluorination increases metabolic stability and hydrophobicity, which can improve cell permeability and binding affinity.[16][17] |

| Fmoc-D-4-phenyl-Phe-OH | C₃₀H₂₅NO₄ | 463.52 | Increased Hydrophobicity: The additional phenyl group significantly increases the hydrophobicity of the side chain, promoting self-assembly or strong hydrophobic interactions.[18] |

Experimental Protocols: A Validated Approach

The following protocols are designed to be self-validating, providing a robust framework for the synthesis and application of these derivatives.

General Synthesis of Fmoc-D-Phenylalanine Derivatives

This protocol describes a general method for the N-terminal protection of a D-phenylalanine derivative.

Workflow Diagram: Fmoc Protection

Caption: General workflow for the synthesis of Fmoc-D-phenylalanine derivatives.

Step-by-Step Methodology:

-

Dissolution: Dissolve the D-phenylalanine derivative (1.0 eq) and a mild base like sodium bicarbonate (3.0 eq) in a 1:1 mixture of an organic solvent (e.g., acetonitrile) and water.[8]

-

Addition of Fmoc Reagent: Cool the solution to 0°C in an ice bath. Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) portion-wise while stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into water and perform a liquid-liquid extraction to remove unreacted Fmoc-OSu. Acidify the aqueous layer to a pH of ~2 using dilute HCl. This protonates the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent.[8]

-

Extraction: Extract the product into ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

-

Purification: The crude product is typically purified by recrystallization or flash column chromatography to yield the final high-purity Fmoc-D-Phe derivative.

Incorporation into a Peptide Chain via SPPS

This protocol outlines the standard cycle for adding an Fmoc-D-Phe derivative to a growing peptide chain on a solid support.

Workflow Diagram: SPPS Cycle

Caption: Standard Fmoc-SPPS cycle for peptide chain elongation.

Step-by-Step Methodology:

-

Resin Preparation: Start with a resin-bound peptide chain where the N-terminal Fmoc group has been removed, exposing a free amine.

-

Activation: In a separate vessel, pre-activate the Fmoc-D-Phe derivative (3-5 eq) with a coupling reagent like HBTU (0.95 eq relative to amino acid) and an additive like HOBt (1 eq) in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 eq) in DMF. This forms a highly reactive acyl-urea intermediate.

-

Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours at room temperature. The free amine on the resin attacks the activated carboxyl group, forming a new peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: To prepare for the next coupling cycle, treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.[3]

-

Washing: Wash the resin again with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling.

Field-Proven Insights & Troubleshooting

-

Causality of Reagent Choice: HBTU/HOBt is a common activation cocktail because it efficiently forms the active ester while suppressing racemization, a critical concern for maintaining stereochemical integrity. DIPEA is used as the base because it is sterically hindered and less likely to cause premature Fmoc deprotection than a primary or secondary amine.

-

Difficult Couplings: Derivatives with bulky side chains (e.g., Fmoc-D-pentafluoro-Phe-OH, Fmoc-D-4-phenyl-Phe-OH) may exhibit slower coupling kinetics. Troubleshooting: Increase coupling time, double the equivalents of reagents (double coupling), or switch to a more potent coupling reagent like HATU.

-

Aggregation: Peptides rich in hydrophobic residues like phenylalanine derivatives can aggregate during synthesis, leading to incomplete reactions. Troubleshooting: Incorporate a "difficult sequence" protocol, such as coupling at elevated temperatures or using structure-breaking "pseudoproline" dipeptides if the sequence allows.

-

Validation of Deprotection: The Fmoc deprotection step releases dibenzofulvene, which has a strong UV absorbance. Monitoring the UV absorbance of the piperidine solution flowing from the reactor is a standard method to quantify the completion of the reaction and ensure the entire chain is ready for the next coupling step.

Conclusion

Fmoc-protected D-phenylalanine derivatives are more than just building blocks; they are strategic tools for molecular engineering. By understanding the specific properties conferred by each modification—from enhancing proteolytic stability to modulating biological activity—researchers can rationally design and synthesize novel peptides with tailored functions. The robust and well-characterized nature of Fmoc chemistry, combined with the diverse array of available D-phenylalanine derivatives, provides a reliable and versatile platform for advancing drug discovery and materials science.

References

-

MySkinRecipes. (n.d.). Fmoc-D-Phe(4-NH2)-OH. Retrieved from [Link]

-

Pharmaffiliates. (2026, January 30). Boosting Peptide Stability: The Role of Fluorinated Amino Acids. Retrieved from [Link]

- Papo, N., & Shai, Y. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2335.

-

Aapptec Peptides. (n.d.). Fmoc-D-Phe-OH [86123-10-6]. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Phe(4-NO2)-OH [177966-63-1]. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid. Retrieved from [Link]

-

MP science. (n.d.). Fmoc-D-Phe(4-NO2)-OH. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fmoc-D-phenylalanine | 86123-10-6 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid | C24H20ClNO4 | CID 16213163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. Fmoc-D-Phe(4-NO2)-OH | MP Sciences [mpsciences.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. Fmoc-D-Phe(4-NH2)-OH [myskinrecipes.com]

- 16. nbinno.com [nbinno.com]

- 17. chemimpex.com [chemimpex.com]

- 18. chemimpex.com [chemimpex.com]

Fmoc-D-4-Carbamoylphenylalanine: A Comprehensive Technical Guide for Advanced Peptide Synthesis and Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Incorporation of Non-Canonical Amino Acids in Peptide Therapeutics

The landscape of drug discovery has been profoundly shaped by the versatility and specificity of peptide-based therapeutics. However, the inherent limitations of natural amino acids, such as susceptibility to enzymatic degradation and constrained structural diversity, have propelled the exploration of non-canonical amino acids. These unique building blocks offer novel side-chain functionalities and stereochemical arrangements, enabling the design of peptides with enhanced stability, potency, and target selectivity. Fmoc-D-4-Carbamoylphenylalanine stands as a testament to this paradigm, offering a unique combination of a D-configuration for enzymatic resistance and a carbamoyl moiety for novel molecular interactions. This guide provides a comprehensive overview of its properties, applications, and the technical considerations for its effective utilization in solid-phase peptide synthesis (SPPS).

Core Molecular Attributes of Fmoc-D-4-Carbamoylphenylalanine

A thorough understanding of the fundamental physicochemical properties of Fmoc-D-4-Carbamoylphenylalanine is paramount for its successful application. These attributes dictate its behavior during peptide synthesis and influence the characteristics of the final peptide.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₂N₂O₅ | [1] |

| Molecular Weight | 430.45 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Stereochemistry | D-configuration | [1] |

| Solubility | Soluble in common organic solvents used in SPPS such as Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). | [3] |

The presence of the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is central to its application in modern peptide synthesis. This group ensures the prevention of undesired side reactions during peptide bond formation and is selectively removed under mild basic conditions, a cornerstone of the orthogonal protection strategy in Fmoc-based SPPS.[1][4]

The Significance of Structural Features in Drug Design

The unique structural characteristics of Fmoc-D-4-Carbamoylphenylalanine—the D-stereochemistry and the 4-carbamoylphenyl side chain—impart distinct advantages in the design of novel peptide-based therapeutics.

The Role of D-Amino Acids in Enhancing Metabolic Stability

Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in vivo, limiting their therapeutic potential. The incorporation of D-amino acids, such as D-4-Carbamoylphenylalanine, renders the peptide backbone resistant to cleavage by most endogenous proteases. This strategic substitution can significantly extend the half-life of a peptide therapeutic, improving its pharmacokinetic profile and bioavailability.[5]

The Carbamoyl Moiety: A Versatile Functional Group for Molecular Recognition

The carbamoyl group (-CONH₂) at the para-position of the phenyl ring introduces a polar, hydrogen-bonding functionality. This feature can be exploited to:

-

Establish Novel Hydrogen-Bonding Interactions: The carbamoyl group can act as both a hydrogen bond donor and acceptor, facilitating specific and high-affinity interactions with biological targets such as receptors and enzymes.[6]

-

Improve Solubility: The polar nature of the carbamoyl group can enhance the aqueous solubility of the resulting peptide, a critical factor for drug formulation and delivery.

-

Serve as a Bioisostere: The carbamoyl group can act as a bioisostere for other functional groups, such as a carboxylic acid or a phosphate group, allowing for the fine-tuning of a peptide's electronic and steric properties to optimize target binding.[6][7]

The carbamate functionality, of which the carbamoyl group is a part, is known for its chemical and proteolytic stability, making it a valuable component in drug design.[6][7]

Application in Solid-Phase Peptide Synthesis (SPPS): A Technical Workflow

Fmoc-D-4-Carbamoylphenylalanine is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the experimental logic and a generalized protocol for its incorporation into a growing peptide chain.

The Core Principles of Fmoc-Based SPPS

Fmoc SPPS is a cyclical process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[4][8] The cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of Fmoc-D-4-Carbamoylphenylalanine

This protocol provides a generalized, self-validating workflow for the manual incorporation of Fmoc-D-4-Carbamoylphenylalanine into a peptide sequence. The quantities are based on a 0.1 mmol synthesis scale.

Materials:

-

Fmoc-protected peptide-resin (with a free N-terminus)

-

Fmoc-D-4-Carbamoylphenylalanine

-

Coupling Reagent: e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: HPLC-grade Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Washing Solvents: DMF, DCM

-

Kaiser Test Kit (for monitoring the presence of free primary amines)

Protocol:

-

Resin Preparation:

-

Swell the peptide-resin with the free N-terminus in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-D-4-Carbamoylphenylalanine (4 equivalents, 0.4 mmol, 172.2 mg) and HCTU (3.9 equivalents, 0.39 mmol, 161.5 mg) in a minimal amount of DMF.

-

Add DIPEA (8 equivalents, 0.8 mmol, 139 µL) to the activation mixture and vortex for 1-2 minutes. The solution should change color, indicating activation.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Due to the potentially sterically hindered nature of the modified phenylalanine, a longer coupling time or a double coupling may be necessary.

-

-

Monitoring the Coupling Reaction (Self-Validation):

-

After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

-

Perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and a complete coupling reaction. If the test is positive (blue beads), a second coupling is required.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3 minutes and drain.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[9]

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the coupling of the next Fmoc-amino acid in the sequence.

Challenges and Mitigation Strategies

The synthesis of peptides containing modified or sterically hindered amino acids can present challenges.

-

Incomplete Coupling: The bulky nature of the Fmoc group and the modified side chain can sometimes lead to incomplete coupling.

-

Aggregation: Hydrophobic sequences are prone to aggregation on the solid support, which can hinder both coupling and deprotection steps.

-

Mitigation: The use of chaotropic salts, high-temperature synthesis, or the incorporation of pseudoproline dipeptides in the sequence can disrupt secondary structure formation and prevent aggregation.[12]

-

Analytical Characterization

The purity and identity of Fmoc-D-4-Carbamoylphenylalanine and the final synthesized peptide should be confirmed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the Fmoc-amino acid and the final cleaved peptide.[13][14][15] Derivatization with reagents like o-phthaldialdehyde (OPA) and Fmoc-Cl can be used for the sensitive detection of amino acids.[15][16]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the Fmoc-amino acid and to verify the sequence of the final peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of Fmoc-D-4-Carbamoylphenylalanine.

Final Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Caption: General workflow for the final cleavage and purification of the synthesized peptide.

A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water) to quench reactive cations generated during the deprotection of side chains. The cleaved peptide is then precipitated, lyophilized, and purified, typically by preparative reversed-phase HPLC.

Conclusion

Fmoc-D-4-Carbamoylphenylalanine is a valuable and versatile building block for the synthesis of novel peptides with enhanced therapeutic potential. Its D-configuration provides resistance to enzymatic degradation, while the carbamoyl functionality offers unique opportunities for modulating target binding and physicochemical properties. A thorough understanding of its characteristics and the principles of Fmoc-SPPS, as outlined in this guide, will empower researchers to effectively incorporate this non-canonical amino acid into their drug discovery and development programs, paving the way for the next generation of peptide-based therapeutics.

References

- Cui, H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.

- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

-

ResearchGate. (n.d.). Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the.... Retrieved from [Link]

- Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

- Nowick, J. S., et al. (2020).

- Tihanyi, T., et al. (2021).

- E. M. (1998). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. PubMed.

-

ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

- Coin, I., et al. (2015). Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.

- Dunne, J., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

- Toth, G. K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.

-

Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

- Marchesan, S., et al. (2021).

- De Rienzo, B., et al. (2013). Design, synthesis and binding affinity of acetylcholine carbamoyl analogues. PubMed.

- Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase Peptide synthesis. PubMed.

-

Dunne, J., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC chromatograms of FMOC derivatives of (a) amino acid standard (the.... Retrieved from [Link]

- de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

-

PubChem. (n.d.). D-Phenylalanine, 4-[(aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Phe(4-Cl)-OH [142994-19-2]. Retrieved from [Link]

- Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.

-

Wikipedia. (n.d.). Tirzepatide. Retrieved from [Link]

- Ye, Y. (2011).

Sources

- 1. chempep.com [chempep.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. FMOC-D-4-Chlorophe | 142994-19-2 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biomatik.com [biomatik.com]

- 12. blog.mblintl.com [blog.mblintl.com]

- 13. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC [spkx.net.cn]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Comparative Technical Guide: Fmoc-D-4-Carbamoylphe vs. Fmoc-D-4-Aminophe

The following technical guide details the structural, chemical, and operational differences between Fmoc-D-4-Carbamoylphe and Fmoc-D-4-Aminophe .

Executive Summary & Chemical Architecture

In the landscape of peptidomimetics and medicinal chemistry, the para-substituted phenylalanine derivatives This compound and Fmoc-D-4-Aminophe represent two distinct functional tools.[1] While they share a chiral backbone (D-configuration) and the Fmoc protecting group, their side-chain functionalities dictate divergent applications in Solid-Phase Peptide Synthesis (SPPS) and ligand-receptor interaction profiling.[1]

Structural Divergence

The core difference lies at the para-position of the phenyl ring:

-

This compound (Fmoc-D-Cpa/Fmoc-D-Phe(4-CONH₂)): Features a primary amide (

).[1] It acts as a neutral Hydrogen Bond (HB) donor/acceptor, mimicking Glutamine (Gln) or Asparagine (Asn) but with a rigid aromatic spacer.[1] -

Fmoc-D-4-Aminophe (Fmoc-D-Phe(4-NH₂)): Features a primary aromatic amine (aniline,

).[1] It acts as a nucleophile and a weak base, serving primarily as a "chemical handle" for bio-orthogonal conjugation or to introduce polarity.

Physicochemical Comparison

| Feature | This compound | Fmoc-D-4-Aminophe |

| Side Chain Function | Carbamoyl (Amide) | Amino (Aniline) |

| Electronic Nature | Electron-withdrawing (via carbonyl) | Electron-donating (via resonance) |

| H-Bonding | Donor & Acceptor (Bidirectional) | Donor (Weak Acceptor) |

| pKa (Side Chain) | Neutral (Non-ionizable in phys.[1] pH) | ~4.6 (Mostly neutral/unprotonated at pH 7.[1]4) |

| SPPS Risk Profile | Low (Stable) | High (Nucleophilic side reactions) |

| Primary Utility | Receptor binding (H-bond networks) | Bioconjugation / Diversity-Oriented Synthesis |

Critical SPPS Methodologies & Protocols

This section details the operational handling of these residues. The "Trustworthiness" of your synthesis depends on recognizing that Fmoc-D-4-Aminophe is not a "plug-and-play" residue like the Carbamoyl variant.[1]

Handling this compound

This residue is generally robust.[1] However, the primary amide can participate in inter-chain hydrogen bonding, leading to aggregation on-resin (beta-sheet formation).[1]

Optimized Coupling Protocol:

-

Activation: Use HBTU/HOBt or DIC/Oxyma to minimize nitrile formation (dehydration of the amide).[1] Avoid high temperatures (>50°C) during coupling to prevent side-chain dehydration to Fmoc-D-4-Cyanophe.[1]

-

Solvent: Use DMF/NMP (4:1) to disrupt potential aggregation.[1][2]

-

Validation: Standard Kaiser Test is effective.[1]

Handling Fmoc-D-4-Aminophe (The "Danger Zone")

Crucial Insight: The para-amino group is an aniline.[1] While less nucleophilic than aliphatic amines (like Lysine), it is sufficiently reactive to attack activated carboxylates during subsequent coupling cycles, leading to branching or acylation .[1]

Scenario A: Using Fmoc-D-Phe(4-NH₂)-OH (Free Amine)

Use Case: The amine is intended to react immediately (e.g., on-resin cyclization or modification).[1]

-

Protocol:

-

Couple Fmoc-D-Phe(4-NH₂)-OH to the resin.[1]

-

Do not remove Fmoc yet.

-

Perform the side-chain reaction (e.g., acylation with an acid chloride or isocyanate) on the free aniline before Fmoc deprotection.

-

Self-Validating Step: Perform a Chloranil Test (specific for secondary/aromatic amines) to confirm the aniline has reacted.[1] A negative result (no green/blue color) indicates successful side-chain capping.[1]

-

Scenario B: Using Fmoc-D-Phe(4-Boc-amino)-OH (Protected)

Use Case: The amine is required effectively "native" in the final peptide.

-

Protocol: Always use the Boc-protected derivative for internal sequence positions. The Boc group survives Fmoc deprotection (piperidine) but is removed during final cleavage (TFA), yielding the free amine in the final product without branching artifacts.[1]

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for selecting and handling these derivatives in a drug discovery workflow.

Figure 1: Decision matrix for selecting between Carbamoyl and Amino derivatives based on synthetic intent and reactivity risks.

Functional Applications in Drug Development[3][4][5][6][7][8][9]

This compound: The "Structural Anchor"

This derivative is extensively used in the development of GnRH antagonists (e.g., Ozarelix, Ganirelix derivatives) and Somatostatin analogs .[1]

-

Mechanism: The carbamoyl group functions as a bio-isostere for the carboxamide of Asparagine but provides a rigid

-stacking capability via the phenyl ring. This dual action (H-bonding + Hydrophobic interaction) often increases potency by locking the peptide into a bioactive conformation within the receptor pocket [1].[1]

Fmoc-D-4-Aminophe: The "Reactive Warhead"

This derivative is a precursor for Diversity-Oriented Synthesis (DOS) .[1]

-

Mechanism: The aniline nitrogen is distinct from aliphatic amines (Lysine).[1] It can be selectively acylated at pH < 4 (where Lysine is protonated and unreactive) or used in diazotization reactions to form azo-linkers.[1]

-

Application: It is often used to attach cytotoxic payloads or fluorophores to a peptide backbone without altering the charge state significantly at physiological pH (since the aniline is neutral at pH 7.4) [2].

Analytical Validation Data

When characterizing peptides containing these residues, specific spectral signatures confirm their identity.

| Analytical Method | This compound Signature | Fmoc-D-4-Aminophe Signature |

| Mass Spectrometry (ESI) | Mass shift +43 Da (vs Phe) | Mass shift +15 Da (vs Phe) |

| HPLC Retention | More polar than Phe (Elutes earlier) | pH dependent (shifts with buffer pH) |

| UV-Vis Absorbance |

Self-Validating Protocol for Fmoc-D-4-Aminophe Purity:

If using the free amine version, check for the "double addition" mass peak (

References

-

Jiang, G., et al. (2001). "GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6."[1][3] Journal of Medicinal Chemistry, 44(3), 453-467.[1] Link[1]

-

Duffy, J. L., et al. (2007).[4] "4-Aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV."[4] Bioorganic & Medicinal Chemistry Letters, 17(10), 2879-2885.[1][4] Link

-

PubChem. (2024).[1] "this compound Compound Summary." National Library of Medicine. Link[1]

-

ChemicalBook. (2024).[1] "Fmoc-D-4-Carbamoylphenylalanine Properties and Applications." Link

Sources

- 1. This compound | C25H22N2O5 | CID 7146237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Solubility of Fmoc-D-4-Carbamoylphenylalanine: A Comparative Analysis of DMF and DMSO

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the efficient dissolution of reagents is paramount to achieving high-purity, high-yield products. Among the vast array of amino acid building blocks, Fmoc-D-4-Carbamoylphenylalanine presents a unique solubility profile due to its intricate molecular structure. This technical guide provides a comprehensive analysis of the solubility of Fmoc-D-4-Carbamoylphenylalanine in two of the most commonly employed polar aprotic solvents in peptide synthesis: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows by understanding the fundamental principles governing the solubility of this crucial reagent.

While specific quantitative solubility data for Fmoc-D-4-Carbamoylphenylalanine is not extensively published, this guide will delve into the theoretical underpinnings of its solubility, provide a robust experimental protocol for its empirical determination, and present a comparative framework to aid in solvent selection.

Understanding the Key Players: Solute and Solvents

The solubility of a compound is dictated by the interplay of its own physicochemical properties and those of the solvent.[1] Let's dissect the characteristics of Fmoc-D-4-Carbamoylphenylalanine, DMF, and DMSO to understand their potential interactions.

Fmoc-D-4-Carbamoylphenylalanine: A Molecule of Duality

Fmoc-D-4-Carbamoylphenylalanine is a derivative of the amino acid phenylalanine, featuring two key modifications:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group: This large, hydrophobic protecting group is essential for SPPS, but it also significantly influences the molecule's solubility, generally enhancing its affinity for organic solvents.[2][3]

-

The 4-Carbamoyl group (-CONH2): This substituent on the phenyl ring introduces a polar, hydrogen-bonding moiety, which can impact its interaction with polar solvents.

This combination of a large nonpolar group and a polar functional group gives Fmoc-D-4-Carbamoylphenylalanine a dual nature, making its solubility behavior complex.

The Solvents: DMF and DMSO

Both DMF and DMSO are classified as polar aprotic solvents, which are widely used in SPPS for their ability to dissolve a broad range of organic molecules and to swell the solid-phase resin.[4]

-

N,N-Dimethylformamide (DMF): DMF is a colorless, high-boiling liquid with a high dielectric constant, making it an excellent solvent for many chemical reactions.[5][6][7] It is known as a "universal organic solvent."[8] However, it can degrade over time to release dimethylamine, which can prematurely remove the Fmoc protecting group.[9]

-

Dimethyl Sulfoxide (DMSO): DMSO is another highly polar aprotic solvent with a high boiling point and is miscible with a wide range of organic solvents and water.[10][11] It is an exceptional solvent for both polar and nonpolar compounds and is often used to dissolve difficult-to-solubilize substances.[11]

The key difference in their ability to dissolve Fmoc-D-4-Carbamoylphenylalanine will lie in the subtle variations of their polarity, hydrogen bonding capabilities, and steric factors.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. In this context, we must consider the polarity and hydrogen bonding potential of our solute and solvents.

-

Polarity: Both DMF and DMSO are polar. The carbamoyl group on the phenylalanine ring will likely favor interaction with these polar solvents.

-

Hydrogen Bonding: The carbamoyl group has both hydrogen bond donors (the -NH2 group) and a hydrogen bond acceptor (the carbonyl oxygen). DMSO is a strong hydrogen bond acceptor, while DMF is a weaker one. This suggests that DMSO might have a stronger specific interaction with the carbamoyl group, potentially leading to higher solubility.

-

The Fmoc Group: The large, nonpolar Fmoc group will be well-solvated by the organic nature of both DMF and DMSO.

Based on these theoretical considerations, one might hypothesize that DMSO could exhibit a slight advantage in solubilizing Fmoc-D-4-Carbamoylphenylalanine due to its stronger hydrogen bond accepting capability. However, empirical determination is the only definitive way to ascertain the actual solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable method for determining the saturation solubility of Fmoc-D-4-Carbamoylphenylalanine in both DMF and DMSO.

Materials and Equipment

-

Fmoc-D-4-Carbamoylphenylalanine (high purity)

-

Anhydrous DMF

-

Anhydrous DMSO

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Thermostatted shaker or magnetic stirrer with temperature control

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

Experimental Workflow

Figure 1: Experimental workflow for determining the solubility of Fmoc-D-4-Carbamoylphenylalanine.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-D-4-Carbamoylphenylalanine into a glass vial.

-

Add a precise volume of either DMF or DMSO to the vial.

-

Seal the vial tightly and place it in a thermostatted shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.2 µm syringe filter to remove any remaining micro-particulates.

-

Perform a series of accurate dilutions of the filtered saturated solution with the respective solvent (DMF or DMSO) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Fmoc-D-4-Carbamoylphenylalanine of known concentrations in the respective solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted samples of the saturated solutions into the HPLC system.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or M (mol/L).

-

Data Presentation and Interpretation

The following table presents a hypothetical but realistic comparison of the solubility of Fmoc-D-4-Carbamoylphenylalanine in DMF and DMSO, based on the theoretical considerations discussed earlier.

| Solvent | Solubility at 25 °C (mg/mL) | Molar Solubility at 25 °C (M) | Observations |

| DMF | ~150 | ~0.34 | Forms a clear, colorless solution. |

| DMSO | ~200 | ~0.45 | Forms a clear, colorless solution. May require gentle warming to expedite initial dissolution. |

Note: The above data is illustrative. Actual solubility values must be determined experimentally.

Causality Behind Experimental Choices and Self-Validation

The described protocol is designed to be a self-validating system. Here's the rationale behind the key steps:

-

Use of Excess Solute: This ensures that the solution reaches true saturation, a fundamental requirement for accurate solubility determination.

-

Constant Temperature Equilibration: The solubility of most compounds is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.[1]

-

Filtration: This step is critical to remove any undissolved micro-particles that could lead to an overestimation of the solubility.

-

HPLC Quantification: HPLC provides a highly sensitive and specific method for quantifying the concentration of the dissolved solute, ensuring accurate results.

-

Calibration Curve: The use of a multi-point calibration curve validates the linearity of the detector response and ensures accurate concentration determination.

Conclusion and Practical Recommendations

Based on theoretical analysis and the provided experimental framework, it is anticipated that Fmoc-D-4-Carbamoylphenylalanine will exhibit good solubility in both DMF and DMSO. However, DMSO may offer a slight advantage due to its stronger hydrogen bond accepting character, which can more effectively interact with the carbamoyl group of the solute.

For practical applications in SPPS, the choice of solvent may also depend on other factors:

-

DMF is a workhorse solvent in SPPS and is often the first choice due to its broad utility and lower viscosity compared to DMSO.[9]

-

DMSO can be a valuable alternative for dissolving difficult sequences or when aggregation is a concern.[12] Its higher boiling point can be a consideration for solvent removal steps.

Ultimately, the optimal solvent choice should be guided by empirical solubility data determined under the specific conditions of your synthesis. The protocol outlined in this guide provides a robust methodology for obtaining this critical information, enabling researchers to make informed decisions and optimize their peptide synthesis workflows for enhanced efficiency and product quality.

References

- Benchchem. (n.d.). Solubility of Fmoc-Phe(4-Br)-OH in DMF: A Technical Guide.

- Benchchem. (n.d.). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.

- Chem-Impex. (n.d.). Fmoc-D-phenylalanine.

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ACS Publications. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

PMC. (2021). Protein Design: From the Aspect of Water Solubility and Stability. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

PMC. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved from [Link]

-

Univar Solutions. (n.d.). Dimethylformamide, Technical Grade, Liquid, 430 lb Drum. Retrieved from [Link]

-